Cas no 16800-68-3 (1-acetyl-2,3-dihydro-1H-indol-3-one)

1-acetyl-2,3-dihydro-1H-indol-3-one 化学的及び物理的性質
名前と識別子
-
- 1-Acetylindolin-3-one
- 1-Acetyl-1,2-dihydroindol-3-one
- 1-Acetyl-1,2-dihydro-3H-indol-3-one
- 1-ACETYL-3-INDOLINONE
- 3H-INDOL-3-ONE,1-ACETYL-1,2-DIHYDRO-
- 1-acetyl-2H-indol-3-one
- AKOS UB-20202
- N-ACETYLINDOXYL
- IFLAB-BB F1011-0534
- N-Acetyl-3-indolinone
- 1-ACETYL-1,2-DIHYDRO-INDOL-3-ONE
- 1-acetyl-2,3-dihydro-1H-indol-3-one
- 3H-Indol-3-one, 1-acetyl-1,2-dihydro-
- 1-acetyl-3-oxoindoline
- AUMJJQZNOVOCGY-UHFFFAOYSA-N
- 1-Acetylpseudoindoxyl
- Pseudoindoxyl, 1-acetyl-
- ChemDiv2_000019
- 3-Indolinone, 1-acetyl-
- 16800-68-3
- AC-5976
- FT-0645910
- SR-01000389897-1
- A3719
- CS-W005478
- AMY24719
- N-Acetyl-3-indolol
- EU-0067599
- SR-01000389897
- FS-3314
- HMS1369A19
- AKOS002381517
- A-1417
- 1-Acetyl-3-oxo-2,3-dihydroindole
- BCP07238
- 1-Acetyl-1,2-dihydro-3H-indol-3-one #
- 1-Acetyl-1,2-dihydro-3H-indol-3-one, AldrichCPR
- F0266-2714
- SY110099
- DTXSID20337123
- SB64028
- A-1413
- SCHEMBL1048074
- MFCD00466593
- STK387484
- DB-005662
-
- MDL: MFCD00466593
- インチ: 1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3
- InChIKey: AUMJJQZNOVOCGY-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C([H])C([H])=C([H])C([H])=C2N(C(C([H])([H])[H])=O)C1([H])[H]
計算された属性
- せいみつぶんしりょう: 175.06300
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 37.4
じっけんとくせい
- PSA: 37.38000
- LogP: 1.30080
1-acetyl-2,3-dihydro-1H-indol-3-one セキュリティ情報
1-acetyl-2,3-dihydro-1H-indol-3-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-acetyl-2,3-dihydro-1H-indol-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147387-10g |
1-Acetyl-1,2-dihydro-3H-indol-3-one |
16800-68-3 | 95%+ | 10g |
$*** | 2023-03-30 | |
Key Organics Ltd | FS-3314-10MG |
1-Acetylindolin-3-one |
16800-68-3 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Apollo Scientific | OR11735-1g |
1-Acetyl-1,2-dihydroindol-3-one |
16800-68-3 | 98+% | 1g |
£17.00 | 2025-03-21 | |
eNovation Chemicals LLC | Y1006098-5G |
1-acetyl-2,3-dihydro-1H-indol-3-one |
16800-68-3 | 97% | 5G |
$130 | 2022-10-31 | |
eNovation Chemicals LLC | Y1006098-25G |
1-acetyl-2,3-dihydro-1H-indol-3-one |
16800-68-3 | 97% | 25g |
$305 | 2023-09-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121296-1G |
1-acetyl-2,3-dihydro-1H-indol-3-one |
16800-68-3 | 97% | 1g |
¥ 118.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121296-50G |
1-acetyl-2,3-dihydro-1H-indol-3-one |
16800-68-3 | 97% | 50g |
¥ 3,544.00 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063076-25g |
1-Acetylindolin-3-one |
16800-68-3 | 98% | 25g |
¥2992 | 2023-04-15 | |
Key Organics Ltd | FS-3314-25G |
1-Acetylindolin-3-one |
16800-68-3 | >95% | 25g |
£268.00 | 2025-02-09 | |
Ambeed | A309721-10g |
1-Acetylindolin-3-one |
16800-68-3 | 97% | 10g |
$129.0 | 2025-03-16 |
1-acetyl-2,3-dihydro-1H-indol-3-one 関連文献
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1. BOINPYs: facile synthesis and photothermal properties triggered by photoinduced nonadiabatic decayLizhi Gai,Ruijing Zhang,Xiuguang Shi,Zhigang Ni,Sisi Wang,Jun-Long Zhang,Hua Lu,Zijian Guo Chem. Sci. 2023 14 1434
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2. Michael additions of 1,2-dihydro-3H-indol-3-ones and some reactions of Michael adducts with ammonium acetateTomomi Kawasaki,Chen-Ying Tang,Hiroyuki Nakanishi,Shuiti Hirai,Tomohisa Ohshita,Mami Tanizawa,Motomu Himori,Hiroshi Satoh,Masanori Sakamoto,Keiko Miura,Fumio Nakano J. Chem. Soc. Perkin Trans. 1 1999 327
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3. Synthesis of 2-allyl-2,3-dihydro-1H-indol-3-ones using in situ Claisen rearrangement of 2,3-dihydro-1H-indol-3-ones with allyl alcoholsTomomi Kawasaki,Kouhei Masuda,Yasutaka Baba,Romi Terashima,Kana Takada,Masanori Sakamoto J. Chem. Soc. Perkin Trans. 1 1996 729
1-acetyl-2,3-dihydro-1H-indol-3-oneに関する追加情報
Professional Introduction to 1-acetyl-2,3-dihydro-1H-indol-3-one (CAS No. 16800-68-3)
1-acetyl-2,3-dihydro-1H-indol-3-one, identified by its Chemical Abstracts Service (CAS) number 16800-68-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole derivatives family, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of 1-acetyl-2,3-dihydro-1H-indol-3-one incorporates an acetyl group at the 1-position and a hydroxyl group at the 3-position of a saturated indole ring, which contributes to its unique chemical properties and reactivity. These structural features make it a valuable scaffold for further chemical modifications and derivatization, enabling the development of novel bioactive molecules.
The indole core of 1-acetyl-2,3-dihydro-1H-indol-3-one is a privileged structure in drug discovery, owing to its presence in numerous natural products and biologically active compounds. Over the years, researchers have explored various derivatives of indole to identify molecules with pharmacological relevance. The acetyl group in this compound not only influences its solubility and metabolic stability but also serves as a site for further functionalization, allowing chemists to tailor its biological profile for specific applications. For instance, the acetyl moiety can be hydrolyzed or converted into other functional groups, such as amides or esters, to enhance binding affinity or metabolic clearance.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates like 1-acetyl-2,3-dihydro-1H-indol-3-one for drug development. These techniques enable researchers to predict the biological activity of molecules based on their structural features, thereby accelerating the discovery process. In particular, virtual screening methods have been employed to dock this compound against various biological targets, including enzymes and receptors involved in critical disease pathways. Preliminary computational studies suggest that 1-acetyl-2,3-dihydro-1H-indol-3-one may exhibit inhibitory activity against certain kinases and transcription factors, making it a potential lead compound for therapeutic intervention.
In vitro studies have begun to unravel the mechanistic aspects of 1-acetyl-2,3-dihydro-1H-indol-3-one, providing insights into its interactions with biological macromolecules. For example, research indicates that this compound can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. By understanding how 1-acetyl-2,3-dihydro-1H-indol-3-one interacts with these enzymes, scientists can optimize its pharmacokinetic properties to improve bioavailability and reduce off-target effects. Additionally, the compound’s ability to cross cell membranes suggests potential applications in drug delivery systems designed for targeted therapy.
The synthesis of 1-acetyl-2,3-dihydro-1H-indol-3-one has been optimized through various synthetic routes to ensure high yield and purity. Traditional methods involve cyclization reactions followed by acetylation steps, while modern approaches leverage transition metal-catalyzed reactions for more efficient synthesis. Advances in green chemistry have also prompted researchers to explore solvent-free and catalytic methods that minimize waste and energy consumption. These innovations not only improve the sustainability of producing 1-acetyl-2,3-dihydro-1H-indol-3-one but also enhance scalability for industrial applications.
The pharmaceutical industry has shown interest in indole derivatives like 1-acetyl-2,3-dihydro-1H-indol-3-one due to their broad spectrum of biological activities. Preclinical studies have demonstrated that derivatives of this compound exhibit anti-inflammatory, anticancer, and antimicrobial properties. For instance, modifications at the 5-position of the indole ring have led to compounds with enhanced efficacy against certain cancer cell lines. These findings underscore the importance of 1-acetyl-2,3-dihydro-1H-indol-3-one as a starting point for developing novel therapeutics.
Future research directions may focus on exploring the structure–activity relationships (SAR) of 1-acetyl-2,3-dihydro-1H-indol-3-one to identify key structural determinants responsible for its biological effects. By systematically modifying different parts of the molecule, researchers can generate libraries of analogs with tailored properties. High-resolution techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in elucidating the binding modes of these compounds with target proteins.
The role of 1-acetyl-2,3-dihydro-1H-indol-3-one in medicinal chemistry is further highlighted by its potential as a chiral building block. The presence of stereogenic centers allows for the synthesis of enantiomerically pure derivatives, which can exhibit distinct pharmacological profiles compared to racemic mixtures. Such enantiomerically enriched compounds are increasingly sought after in drug development due to their improved selectivity and reduced side effects.
In conclusion, 1-acetyl - 2 , 3 - dihydro - 1 H - indol - 3 - one ( CAS No . 16800 - 68 - 3 ) represents a fascinating compound with significant promise in pharmaceutical research . Its unique structural features , coupled with emerging evidence from computational and experimental studies , position it as a valuable scaffold for developing novel bioactive molecules . As research continues to uncover new therapeutic applications , this indole derivative is poised to play an important role in addressing unmet medical needs .
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